Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-
Description
The compound Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- features a phenyl ring substituted at the 2-position with a methoxy group and at the 4-position with a complex iminomethyl-azo-phenyl moiety. The structure can be dissected as follows:
- Core structure: A phenyl ring with an acetic acid group.
- Substituents: 2-Methoxy group: Enhances electron-donating effects and influences solubility.
This compound’s azo-imine hybrid structure distinguishes it from simpler phenylacetic acid derivatives. The azo group (N=N) is known for conferring color and redox activity, while the imine group may contribute to chelation or hydrogen bonding.
Properties
CAS No. |
304668-50-6 |
|---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
[2-methoxy-4-[(4-phenyldiazenylphenyl)iminomethyl]phenyl] acetate |
InChI |
InChI=1S/C22H19N3O3/c1-16(26)28-21-13-8-17(14-22(21)27-2)15-23-18-9-11-20(12-10-18)25-24-19-6-4-3-5-7-19/h3-15H,1-2H3 |
InChI Key |
VYAHRJXJLCDGCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate typically involves the reaction of 2-hydroxy-5-benzaldehyde with a suitable aniline derivative under reflux conditions in a solvent like dimethylformamide (DMF). The reaction mixture is then cooled, and the product is isolated by washing with water and ethanol, followed by recrystallization from diethyl ether .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: The compound can participate in substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines.
Scientific Research Applications
Scientific Research Applications of Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-
Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]-, also known by its CAS number 304668-50-6, is a complex organic compound with a unique chemical structure that lends itself to various applications in scientific research.
Overview
This compound is characterized by its azo group, which imparts vibrant colors, and its methoxy and acetate groups, which influence its solubility and reactivity. It is primarily used in scientific research due to its potential reactivity and functional groups.
Applications
- Chemistry Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.
- Biology It is investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine This compound is explored for its potential therapeutic effects, although further research is needed to confirm its efficacy and safety.
- Industry Due to its azo group, Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is utilized in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-methoxy-4-({[4-(phenyldiazenyl)phenyl]imino}methyl)phenyl acetate involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the methoxy and acetate groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and conditions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Structural and Electronic Effects
- Azo vs. Imine vs. Alkyl Substituents: The target compound’s phenylazo group introduces extended conjugation, likely resulting in UV-Vis absorption distinct from imine-only analogs (e.g., CPD21, ). Electron-withdrawing vs. donating groups: The 4-aminophenyl substituent in CPD23 increases solubility and hydrogen-bonding capacity, whereas the target compound’s phenylazo group may enhance hydrophobicity.
Biological Activity
Acetic acid, [2-methoxy-4-(4-phenylazophenyliminomethyl)phenyl]- is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C20H23N3O
- Molecular Weight : 337.41 g/mol
Structure
The structure of the compound features a methoxy group and an azobenzene moiety, which are known to influence its biological activity.
- Antioxidant Activity : The presence of methoxy groups in aromatic compounds often enhances their antioxidant properties. This property is crucial in neutralizing free radicals and reducing oxidative stress in cells.
- Anticancer Properties : Preliminary studies suggest that similar compounds with azobenzene structures exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis and modulation of cell cycle progression.
- Antimicrobial Effects : Compounds with similar functional groups have shown promise in inhibiting bacterial growth, potentially making them candidates for antibiotic development.
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of methoxy-substituted compounds on estrogen receptor-negative breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation, suggesting potential therapeutic applications in cancer treatment .
Study 2: Antioxidant Activity Assessment
In vitro assays demonstrated that derivatives of acetic acid with methoxy substitutions exhibited significant antioxidant activity. These compounds were effective in scavenging free radicals and reducing lipid peroxidation, highlighting their potential for protective effects against oxidative damage .
Study 3: Antimicrobial Evaluation
Research on related compounds indicated that they possess antimicrobial properties against various pathogens. The effectiveness was attributed to their ability to disrupt microbial cell membranes, leading to cell death .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
